2-Hydrazinyl-5-methylpyridine hydrochloride 2-Hydrazinyl-5-methylpyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1375477-15-8
VCID: VC2869832
InChI: InChI=1S/C6H9N3.ClH/c1-5-2-3-6(9-7)8-4-5;/h2-4H,7H2,1H3,(H,8,9);1H
SMILES: CC1=CN=C(C=C1)NN.Cl
Molecular Formula: C6H10ClN3
Molecular Weight: 159.62 g/mol

2-Hydrazinyl-5-methylpyridine hydrochloride

CAS No.: 1375477-15-8

Cat. No.: VC2869832

Molecular Formula: C6H10ClN3

Molecular Weight: 159.62 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazinyl-5-methylpyridine hydrochloride - 1375477-15-8

Specification

CAS No. 1375477-15-8
Molecular Formula C6H10ClN3
Molecular Weight 159.62 g/mol
IUPAC Name (5-methylpyridin-2-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C6H9N3.ClH/c1-5-2-3-6(9-7)8-4-5;/h2-4H,7H2,1H3,(H,8,9);1H
Standard InChI Key AUKAAEWWXWCHBJ-UHFFFAOYSA-N
SMILES CC1=CN=C(C=C1)NN.Cl
Canonical SMILES CC1=CN=C(C=C1)NN.Cl

Introduction

Structural Characteristics and Identification

Molecular Identity and Structure

2-Hydrazinyl-5-methylpyridine hydrochloride (CID 71744189) is the hydrochloride salt of 2-Hydrazinyl-5-Methylpyridine (CID 4153396). The compound features a pyridine ring functionalized with a hydrazinyl group (-NH-NH₂) at the 2-position and a methyl group (-CH₃) at the 5-position. The hydrochloride form exists as a result of protonation, enhancing its water solubility compared to the free base form .

The compound's structure can be described using several chemical identifiers as detailed in Table 1.1:

Identifier TypeValue
IUPAC Name(5-methylpyridin-2-yl)hydrazine;hydrochloride
Molecular FormulaC₆H₁₀ClN₃
Molecular Weight159.62 g/mol
CAS Number1375477-15-8
InChIInChI=1S/C6H9N3.ClH/c1-5-2-3-6(9-7)8-4-5;/h2-4H,7H2,1H3,(H,8,9);1H
InChIKeyAUKAAEWWXWCHBJ-UHFFFAOYSA-N
SMILESCC1=CN=C(C=C1)NN.Cl

The compound has been indexed in chemical databases since its creation date of October 25, 2013, with the most recent modification to its database entry recorded as April 5, 2025 (although this future date is likely an error in the database) .

Structural Features and Bonding

The fundamental structural elements of 2-Hydrazinyl-5-methylpyridine hydrochloride consist of:

  • A six-membered pyridine ring with nitrogen at position 1

  • A hydrazinyl group (-NH-NH₂) bonded to carbon at position 2

  • A methyl group (-CH₃) bonded to carbon at position 5

  • A hydrochloride salt formation through protonation

The pyridine ring exhibits aromatic character with delocalized π-electrons, while the hydrazinyl group provides a reactive nucleophilic center. The methyl substituent contributes to electron density in the pyridine ring through inductive effects, potentially influencing the reactivity of both the ring and the hydrazinyl group .

Synthesis and Preparation Methods

Reaction ParameterCondition
Starting Material2-Bromo-5-methylpyridine
ReagentHydrazine hydrate (excess)
SolventEthanol or similar alcohol
Temperature80-100°C
Reaction Time24-48 hours
PurificationRecrystallization
Salt FormationTreatment with HCl in appropriate solvent

Purification and Characterization

After synthesis, the compound would require purification, which might involve:

  • Recrystallization from appropriate solvents

  • Column chromatography using systems similar to those described for related compounds (e.g., 8% MeOH in DCM)

  • Verification of purity through standard analytical techniques

Characterization would typically include:

  • Melting point determination

  • Elemental analysis

  • NMR spectroscopy (¹H and ¹³C)

  • Mass spectrometry

  • IR spectroscopy

  • X-ray crystallography (for solid-state structure confirmation)

Chemical Properties and Reactivity

PropertyExpected Characteristics
Physical StateSolid at room temperature
ColorTypically white to off-white crystalline solid
SolubilityGood water solubility (enhanced by HCl salt form)
StabilityRelatively stable under normal conditions, sensitive to oxidation
HygroscopicityPotentially hygroscopic due to salt form

Chemical Reactivity

The chemical reactivity of 2-Hydrazinyl-5-methylpyridine hydrochloride is primarily determined by the nucleophilic character of the hydrazinyl group and the aromatic properties of the pyridine ring. The hydrazinyl group can participate in various reactions:

  • Condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones

  • Nucleophilic addition to activated unsaturated systems

  • Acylation reactions with acid chlorides and anhydrides

  • Oxidation to form diazo compounds

  • Metal complexation through nitrogen atoms

The pyridine ring can undergo reactions typical of nitrogen heterocycles, including:

  • Electrophilic aromatic substitution (though less reactive than benzene)

  • Nucleophilic aromatic substitution

  • Coordination with metals through the pyridine nitrogen

  • Hydrogenation under appropriate conditions

Applications in Scientific Research

Synthetic Applications

The reactive hydrazinyl group makes 2-Hydrazinyl-5-methylpyridine hydrochloride valuable in organic synthesis as:

  • A building block for heterocyclic compounds

  • A precursor for the synthesis of hydrazones with potential biological activity

  • A reagent in condensation reactions

  • A substrate for the preparation of functionalized pyridine derivatives

Research AreaPotential Application
Enzyme InhibitionThe hydrazinyl group can form covalent bonds with active sites on enzymes
Antimicrobial ResearchHydrazinyl compounds have shown antimicrobial properties in various studies
CNS Active CompoundsPyridine derivatives are common in CNS-active drugs
Anticancer ResearchHydrazinyl-containing compounds have demonstrated anticancer activities

Analytical Applications

The compound could potentially serve as:

  • A derivatization agent for carbonyl compounds

  • A complexing agent for certain metals

  • A standard or reference compound in chemical analysis

Structure-Activity Relationships and Comparative Analysis

Comparison with Related Compounds

A comparative analysis of 2-Hydrazinyl-5-methylpyridine hydrochloride with structurally related compounds provides insights into the significance of specific structural features.

CompoundStructural DifferenceExpected Effect on Properties
2-Hydrazinyl-5-Methylpyridine (parent)Free base vs. HCl saltLower water solubility, different crystalline properties
2-Hydroxy-5-methylpyridineHydroxyl vs. hydrazinyl at position 2Different hydrogen bonding patterns, less nucleophilic character
2-Hydrazinyl-pyridineAbsence of methyl groupDifferent electronic properties, potentially different reactivity
2-Amino-5-methylpyridineAmino vs. hydrazinyl groupLess nucleophilic, different reaction patterns

Chemical Identification and Analysis

NMR Spectroscopy

Expected key signals in the ¹H NMR spectrum would include:

  • Methyl group protons (singlet, approximately δ 2.0-2.5 ppm)

  • Aromatic pyridine protons (multiplets, approximately δ 6.5-8.5 ppm)

  • Hydrazinyl NH protons (broad signals, approximately δ 4.0-9.0 ppm, depending on conditions)

Mass Spectrometry

The mass spectrum would be expected to show:

  • Molecular ion peak corresponding to the free base (M⁺ = 123 m/z)

  • Fragment peaks corresponding to loss of NH₂ and other characteristic fragmentations

IR Spectroscopy

Characteristic IR absorption bands would include:

  • N-H stretching (approximately 3300-3500 cm⁻¹)

  • C=N stretching (approximately 1580-1650 cm⁻¹)

  • C-H stretching (approximately 2800-3000 cm⁻¹)

  • Pyridine ring vibrations (approximately 1400-1600 cm⁻¹)

Analytical Methods

Analysis of 2-Hydrazinyl-5-methylpyridine hydrochloride in various matrices would typically involve:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC) after appropriate derivatization

  • Thin-Layer Chromatography (TLC)

  • Capillary Electrophoresis (CE)

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